molecular formula C4H11NO3S2 B1201279 Dimethylaminoethanethiol S-sulfate CAS No. 14013-30-0

Dimethylaminoethanethiol S-sulfate

Cat. No. B1201279
CAS RN: 14013-30-0
M. Wt: 185.3 g/mol
InChI Key: RRJZGRCYRQRMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-(dimethylamino)ethyl thiosulfate is an S-alkyl thiosulfate having 2-(dimethylamino)ethyl as the alkyl group. It is a S-alkyl thiosulfate and a tertiary amino compound.

Scientific Research Applications

1. Environmental Applications

Dimethylaminoethanethiol S-sulfate and related compounds have applications in environmental science, particularly concerning the biodegradation and toxicity of various sulfur compounds. In environmental samples, the anaerobic degradation of compounds like dimethylsulfide and dimethyldisulfide, which are structurally related to dimethylaminoethanethiol S-sulfate, is mainly carried out by methanogenic archaea. The study of these processes is crucial for understanding the operational limits of anaerobic technologies for treating volatile organic sulfur compounds in wastewater streams (van Leerdam et al., 2006).

2. Industrial Applications

In industrial contexts, compounds similar to dimethylaminoethanethiol S-sulfate, such as methanethiol and ethanethiol, have been studied for their potential in the biological treatment of sulfidic spent caustics from refineries. These compounds are involved in the process of biological oxidation, which is significant for refining and chemical processes (Sipma et al., 2004).

3. Atmospheric Chemistry

Research in atmospheric chemistry involves studying compounds like dimethylsulfide, which shares some structural similarities with dimethylaminoethanethiol S-sulfate. These studies are vital for understanding the formation of sulfate aerosols and their impact on climate and atmospheric processes (Barth et al., 2000).

4. Molecular Biology

In molecular biology, techniques involving dimethyl sulfate, a compound related to dimethylaminoethanethiol S-sulfate, are employed for structural analysis of RNAs and RNA–protein complexes. This illustrates the potential application of dimethylaminoethanethiol S-sulfate in similar molecular biology research contexts (Tijerina et al., 2007).

5. Pharmaceutical Applications

In the pharmaceutical industry, methods for detecting and quantifying impurities like dimethyl sulfate, which is structurally related to dimethylaminoethanethiol S-sulfate, are critical. These methods are essential for ensuring the safety and efficacy of pharmaceutical products (Gong et al., 2022).

properties

CAS RN

14013-30-0

Product Name

Dimethylaminoethanethiol S-sulfate

Molecular Formula

C4H11NO3S2

Molecular Weight

185.3 g/mol

IUPAC Name

1-(dimethylamino)-2-sulfosulfanylethane

InChI

InChI=1S/C4H11NO3S2/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H,6,7,8)

InChI Key

RRJZGRCYRQRMEO-UHFFFAOYSA-N

SMILES

CN(C)CCSS(=O)(=O)O

Canonical SMILES

CN(C)CCSS(=O)(=O)O

Other CAS RN

14013-30-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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